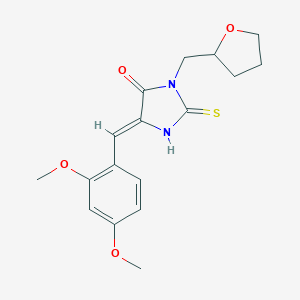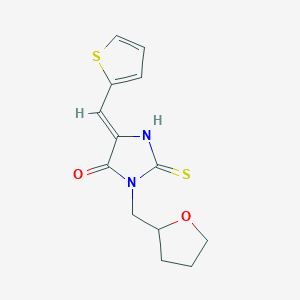![molecular formula C20H15ClN2O5S B305719 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as CDDO-Me or bardoxolone methyl, is a synthetic triterpenoid compound that has shown potential in various scientific research applications.
Mechanism of Action
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and improvement of insulin sensitivity. It also has neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in lab experiments is its ability to regulate multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, its high lipophilicity and low water solubility can pose challenges in its formulation and delivery. Additionally, the lack of clinical data on its safety and efficacy limits its translation to human trials.
Future Directions
Future research directions for 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid include exploring its potential in combination therapy with other drugs, investigating its effects on gut microbiota, and developing novel formulations for improved delivery. Further studies on its safety and efficacy in human trials are also warranted.
Conclusion:
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is a promising synthetic triterpenoid compound that has shown potential in various scientific research applications. Its ability to regulate multiple signaling pathways makes it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
Synthesis Methods
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) through a series of chemical reactions. The synthesis involves the conversion of CDDO to CDDO-trifluoroacetate, followed by the reaction with methyl iodide to form 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. The final product is obtained through the purification process.
Scientific Research Applications
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and metabolic disorders. Studies have shown that 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exhibits anti-inflammatory, antioxidant, and anticancer properties by regulating various signaling pathways and gene expression.
properties
Product Name |
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid |
|---|---|
Molecular Formula |
C20H15ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[(Z)-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O5S/c1-11-2-7-14(9-15(11)21)22-17(24)10-23-18(25)16(29-20(23)28)8-12-3-5-13(6-4-12)19(26)27/h2-9H,10H2,1H3,(H,22,24)(H,26,27)/b16-8- |
InChI Key |
OLQAGQFHLLZLJT-PXNMLYILSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
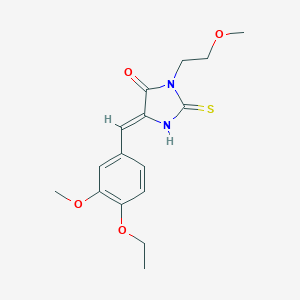

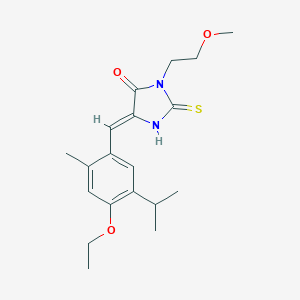
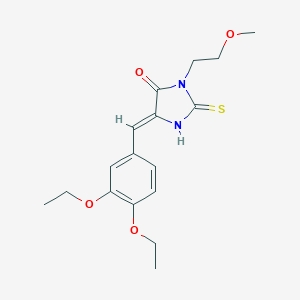
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
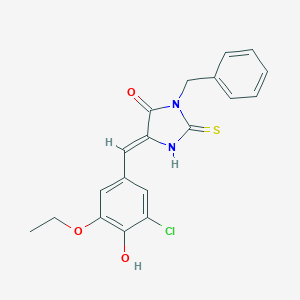
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
